2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide
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Description
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
- Synthesis and Characterization : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including those related to the specified compound, have been synthesized and characterized. These compounds display significant antioxidant activity as determined by various in vitro assays (Chkirate et al., 2019).
Antimicrobial Evaluation
- Antimicrobial Properties : A series of compounds including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and found to be active against selected microbial species, indicating their potential antimicrobial applications (Gul et al., 2017).
Neuroprotective Effects
- Neuroprotection : Novel pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety, structurally similar to the queried compound, were synthesized and evaluated for their neuroprotective effects. They showed significant protection against H2O2-induced oxidative stress in PC12 cells (Sameem et al., 2017).
Antiparasitic Activities
- Antiparasitic Activities : A study on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives, closely related to the specified compound, demonstrated moderate to very good activity against various parasitic strains, including Trypanosoma and Leishmania donovani, indicating their potential as antiparasitic agents (Kuettel et al., 2007).
Anticancer Evaluation
- Anticancer Potential : Some sulfonamide derivatives, including morpholinophenyl compounds, were synthesized and evaluated for their anticancer activity. These compounds showed promising results against breast and colon cancer cell lines (Ghorab et al., 2015).
properties
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-17-15-21(23(29)26-11-13-30-14-12-26)25-27(17)16-22(28)24-18-7-9-20(10-8-18)31-19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOPPWWDSINHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide |
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